molecular formula C7H13NO B2958408 5-Cyclopropyloxolan-3-amine CAS No. 2007224-68-0

5-Cyclopropyloxolan-3-amine

Cat. No. B2958408
M. Wt: 127.187
InChI Key: SZUYPFGFFGXXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyloxolan-3-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyloxolan-3-amine is represented by the InChI code: 1S/C7H13NO/c8-6-3-7(9-4-6)5-1-2-5/h5-7H,1-4,8H2 . This code provides a unique identifier for the compound’s molecular structure.

Scientific Research Applications

Activation and Reactivity of Cyclopropenes

One study discusses the Intramolecular Cyclopropanation and C-H Insertion Reactions with metal carbenoids generated from cyclopropenes, highlighting the versatility of cyclopropenes in organic synthesis due to their high ring strain. This work demonstrates the utility of cyclopropenes in synthesizing heterocycles and carbocycles through gold(I)-catalyzed ring-opening/intramolecular cyclopropanation. It emphasizes the potential of cyclopropenes as precursors for metal carbenoids, which can undergo efficient and diastereoselective C-H insertions, leading to a variety of substituted cyclopentanols, cyclohexanols, and other cyclic structures with high stereoselectivity (Archambeau, Miege, Meyer, & Cossy, 2015).

Photoredox-Catalyzed Oxo-Amination

Another significant application is the Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes , which enables the construction of β-amino ketone derivatives from cyclopropanes. This method leverages photoredox catalysis to convert aryl cyclopropanes into reactive radical cation intermediates, facilitating ring-opening functionalizations and the synthesis of structurally diverse compounds under mild conditions, showcasing the role of cyclopropanes as versatile building blocks in organic synthesis (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).

Nucleophilic Attack and Cyclization

Further research into C5'-Adenosinyl Radical Cyclization provides insights into the stereochemical investigations of substituted 2'-deoxyadenosin-5'-yl radicals undergoing intramolecular cyclization. This study contributes to the understanding of radical cyclization processes and the effect of solvent and substituents on stereoselectivity, offering a pathway to cyclonucleosides through a detailed examination of radical reactivity (Navacchia, Chatgilialoglu, & Montevecchi, 2006).

properties

IUPAC Name

5-cyclopropyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-3-7(9-4-6)5-1-2-5/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYPFGFFGXXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyloxolan-3-amine

CAS RN

2007224-68-0
Record name 5-cyclopropyloxolan-3-amine
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